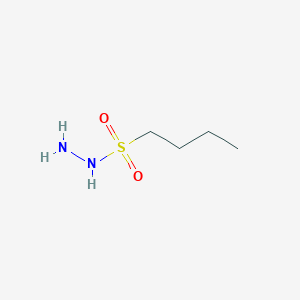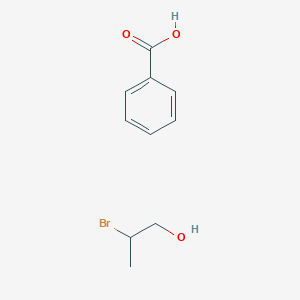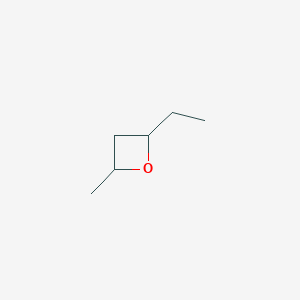
1,2-Bis(4-chlorophenyl)-2-piperidin-1-ylethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4-chlorophenyl)-2-piperidin-1-ylethanol;hydrochloride is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two 4-chlorophenyl groups, a piperidine ring, and an ethanol moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-chlorophenyl)-2-piperidin-1-ylethanol;hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and cyclization, to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(4-chlorophenyl)-2-piperidin-1-ylethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different chemical and biological properties.
Aplicaciones Científicas De Investigación
1,2-Bis(4-chlorophenyl)-2-piperidin-1-ylethanol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(4-chlorophenyl)-2-piperidin-1-ylethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(4-chlorophenyl)-pyrazolidine-3,5-dione: Known for its anticancer activities.
1,2-Di(4-chlorophenyl)ethene-1,2-dithiolate: Used in electrochemical applications.
Uniqueness
1,2-Bis(4-chlorophenyl)-2-piperidin-1-ylethanol;hydrochloride is unique due to its specific structure, which combines the properties of chlorophenyl groups and a piperidine ring. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propiedades
Número CAS |
6275-49-6 |
|---|---|
Fórmula molecular |
C19H22Cl3NO |
Peso molecular |
386.7 g/mol |
Nombre IUPAC |
1,2-bis(4-chlorophenyl)-2-piperidin-1-ylethanol;hydrochloride |
InChI |
InChI=1S/C19H21Cl2NO.ClH/c20-16-8-4-14(5-9-16)18(22-12-2-1-3-13-22)19(23)15-6-10-17(21)11-7-15;/h4-11,18-19,23H,1-3,12-13H2;1H |
Clave InChI |
XDVQDCOJPXUWDF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(C2=CC=C(C=C2)Cl)C(C3=CC=C(C=C3)Cl)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735029.png)

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14735040.png)

![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)



![3-Methyl-1-[(propan-2-yl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14735062.png)
![1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine](/img/structure/B14735070.png)
![N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide](/img/structure/B14735077.png)


